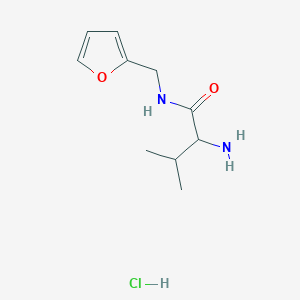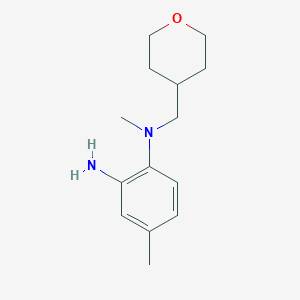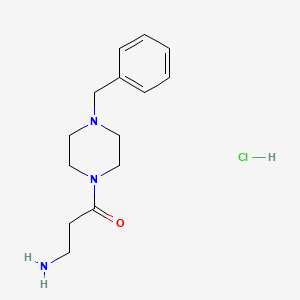
3-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Evaluation for Antimuscarinic Activity
Kaiser et al. (1993) reported the synthesis of a class of substituted 1-phenyl-3-piperazinyl-2-propanones, including compounds structurally similar to 3-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride. These compounds exhibited antimuscarinic activity, potentially useful for treating urinary incontinence associated with bladder muscle instability. Specifically, the study found that benzyl substitution on the piperazine moiety led to compounds with enhanced selectivity for the M3 muscarinic receptor, which influences smooth muscle function and bladder selectivity (Kaiser et al., 1993).
Anticonvulsant Activity Evaluation
A study by Gul et al. (2004) synthesized Mono-Mannich bases, structurally related to 3-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride, and evaluated their anticonvulsant activities. These compounds showed protective effects in maximal electroshock (MES) tests, suggesting potential as anticonvulsant agents (Gul et al., 2004).
Potential Antipsychotic Agents
Norman et al. (1996) explored heterocyclic analogues of 1192U90, which are structurally similar to 3-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride. These compounds were evaluated as potential antipsychotic agents based on their binding to dopamine D2 and serotonin 5-HT2 and 5-HT1a receptors. Some derivatives showed potent in vivo activities, indicating their potential as backup compounds to established antipsychotics (Norman et al., 1996).
Exploration in Cytotoxic and Anticancer Agents
Dimmock et al. (1998) synthesized a series of compounds, including 1-aryl-3-diethylamino-1-propanone hydrochlorides, related to 3-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride. These compounds displayed significant cytotoxicity towards various cells, suggesting their potential as novel classes of cytotoxic and anticancer agents (Dimmock et al., 1998).
Application in Enhanced Cognitive Performance
Fontana et al. (1997) investigated the effects of compounds structurally related to 3-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride on cognitive performance. The study found that selective 5-HT4 receptor agonists improved cognitive function in a rat model, supporting the role of these receptors in learning and memory (Fontana et al., 1997).
Propiedades
IUPAC Name |
3-amino-1-(4-benzylpiperazin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.ClH/c15-7-6-14(18)17-10-8-16(9-11-17)12-13-4-2-1-3-5-13;/h1-5H,6-12,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYZGZSCHGJRLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-benzyl-1-piperazinyl)-1-propanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398316.png)
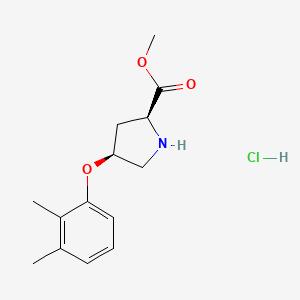
![1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1398319.png)
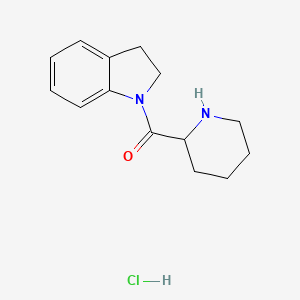
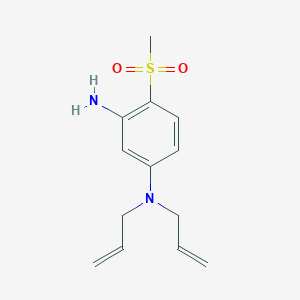
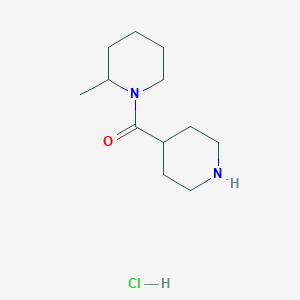
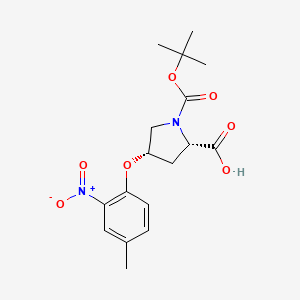

![1-Pyrrolidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1398330.png)
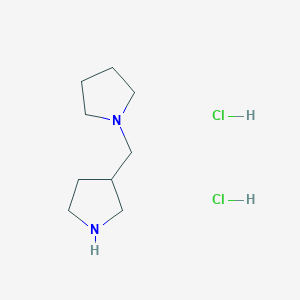
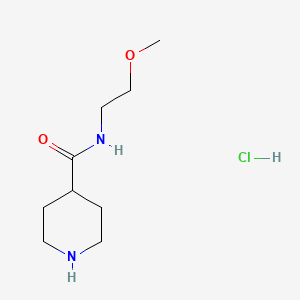
![Ethyl 3-amino-4-[3,4-dihydro-1(2H)-quinolinyl]-benzoate](/img/structure/B1398335.png)
